molecular formula C28H25ClN2O5S B11070440 N-[4-(2-chloro-6-nitrophenoxy)benzyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide

N-[4-(2-chloro-6-nitrophenoxy)benzyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B11070440
M. Wt: 537.0 g/mol
InChI Key: RPHANTDSTPDPKL-UHFFFAOYSA-N
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Description

N~1~-[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]-N~1~-(2,4-DIMETHYLPHENYL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and sulfonamide functionalities, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]-N~1~-(2,4-DIMETHYLPHENYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of 2-nitrophenol, followed by the reaction with 4-(bromomethyl)benzyl chloride to form the benzyl ether intermediate. This intermediate is then reacted with 2,4-dimethylphenylamine and 4-methylbenzenesulfonyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]-N~1~-(2,4-DIMETHYLPHENYL)-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N~1~-[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]-N~1~-(2,4-DIMETHYLPHENYL)-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]-N~1~-(2,4-DIMETHYLPHENYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[4-(2-BROMO-6-NITROPHENOXY)BENZYL]-N~1~-(2,4-DIMETHYLPHENYL)-4-METHYL-1-BENZENESULFONAMIDE
  • N~1~-[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]-N~1~-(2,4-DIMETHYLPHENYL)-4-ETHYL-1-BENZENESULFONAMIDE

Uniqueness

N~1~-[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]-N~1~-(2,4-DIMETHYLPHENYL)-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H25ClN2O5S

Molecular Weight

537.0 g/mol

IUPAC Name

N-[[4-(2-chloro-6-nitrophenoxy)phenyl]methyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H25ClN2O5S/c1-19-7-14-24(15-8-19)37(34,35)30(26-16-9-20(2)17-21(26)3)18-22-10-12-23(13-11-22)36-28-25(29)5-4-6-27(28)31(32)33/h4-17H,18H2,1-3H3

InChI Key

RPHANTDSTPDPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C4=C(C=C(C=C4)C)C

Origin of Product

United States

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